4-Bromo-2'-(thiomethyl)benzophenone

Description

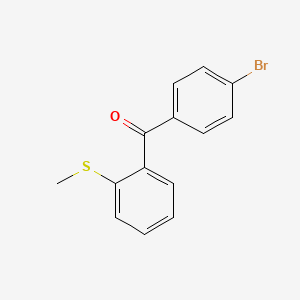

4-Bromo-2'-(thiomethyl)benzophenone is a benzophenone derivative featuring a bromine atom at the 4-position of one aromatic ring and a thiomethyl (-SCH₃) group at the 2'-position of the adjacent ring. Benzophenones are widely studied for their structural versatility, photochemical properties, and applications in organic synthesis, photoprotection, and pharmaceuticals .

Properties

IUPAC Name |

(4-bromophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTWABUUOCNCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2’-(thiomethyl)benzophenone typically involves the bromination of 2’-(thiomethyl)benzophenone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-2’-(thiomethyl)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, mild temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2’-(thiomethyl)benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-(thiomethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and thiomethyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2'-(thiomethyl)benzophenone with structurally related benzophenone derivatives, focusing on substituent effects, physical properties, and applications.

Structural and Functional Group Variations

Physical and Chemical Properties

- Glass Transition Temperature (Tg): Benzophenone: Tg = 209 K . Ortho-bromobenzophenone: Tg = 218 K (bromination increases rigidity) . this compound: Tg data unavailable, but the thiomethyl group likely reduces Tg compared to brominated analogs due to increased flexibility.

- Ionization Dynamics: Benzophenone exhibits ionization energy influenced by conjugation between aromatic rings. Bromination and thiomethyl substitution may alter electron density, affecting photostability and reactivity .

- Photochemical Reactivity: Benzophenone derivatives act as photo-initiators via radical generation. Thiomethyl groups may enhance radical stabilization compared to methoxy or halogen substituents .

Research Findings and Discrepancies

- Structural Misassignment: Synthetic validation is critical, as misassigned structures (e.g., selagibenzophenone B vs. selaphenin A) can lead to conflicting property reports .

- Polymorphism: Benzophenone exhibits metastable polymorphs influenced by substituents; bromine and thiomethyl groups may alter crystallization behavior .

Biological Activity

4-Bromo-2'-(thiomethyl)benzophenone (CAS No. 951888-15-6) is a synthetic compound belonging to the benzophenone family, which has garnered attention due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and relevant research findings related to its biological activity.

Chemical Structure and Properties

This compound has the following molecular formula:

- Sum Formula : C14H11BrOS

- Molecular Weight : 307.21 g/mol

The presence of bromine and thiomethyl groups in its structure may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have indicated that benzophenone derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Antioxidant Properties

Research has shown that benzophenone derivatives possess antioxidant activities, which can protect cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, making it a candidate for further investigation in cancer therapeutics .

Interaction with Enzymes

This compound is believed to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways within cells, impacting processes such as drug metabolism and detoxification .

Modulation of Gene Expression

The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. Such modulation can result in changes in cellular responses, including apoptosis and cell cycle regulation .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Antioxidant Activity | Exhibited significant free radical scavenging activity in vitro. |

| Cytotoxicity | Induced apoptosis in various cancer cell lines, showing potential for anticancer applications. |

Notable Research

- A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship of benzophenone derivatives, noting that modifications at the thiomethyl position significantly enhanced antimicrobial activity .

- Another investigation into the antioxidant properties of related compounds revealed that benzophenones could effectively reduce oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.